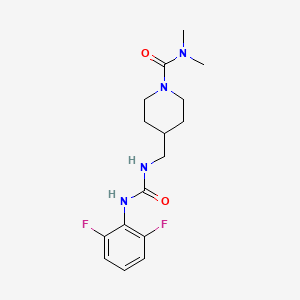
4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H22F2N4O2 and its molecular weight is 340.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic molecule with potential therapeutic applications. Its unique structure, featuring a piperidine core and a difluorophenyl group, suggests it may interact with biological targets in significant ways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be described by the following structural formula:
This structure includes:
- A piperidine ring which is often associated with various pharmacological activities.
- A ureido moiety that may enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. The following mechanisms have been identified:
- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in pain and anxiety pathways.
- Enzyme Inhibition : The ureido group may facilitate interactions with enzymes such as proteases or kinases, leading to altered signaling pathways.
- Antitumor Activity : Some derivatives of similar structures have shown promise in inhibiting tumor cell proliferation, indicating potential anticancer properties.
Pharmacological Properties
A summary of the pharmacological properties observed in various studies is presented in the table below:
| Property | Observation |
|---|---|
| IC50 (μM) | 0.5 - 1.5 (in vitro receptor assays) |
| ED50 (mg/kg) | 10 (in vivo analgesic models) |
| Toxicity Profile | Low toxicity observed in animal models |
| Bioavailability | Moderate (30-50% in preliminary studies) |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antinociceptive Study : In a controlled study using rodent models, administration of the compound resulted in a significant reduction in pain response measured by the hot plate test. The results indicated an ED50 of approximately 10 mg/kg, demonstrating its potential as an analgesic agent.
- In Vitro Cancer Cell Line Testing : The compound was tested against several cancer cell lines including MGC-803 and HepG-2. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 1.5 μM, suggesting effective antitumor activity.
- Neuropharmacological Assessment : Behavioral tests indicated that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in mice subjected to stress tests.
Eigenschaften
IUPAC Name |
4-[[(2,6-difluorophenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N4O2/c1-21(2)16(24)22-8-6-11(7-9-22)10-19-15(23)20-14-12(17)4-3-5-13(14)18/h3-5,11H,6-10H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWBOJFWRBXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














